2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable chromenone derivative under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or water, and the product is usually purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one: shares structural similarities with other thiazole and chromenone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of thiazole and chromenone rings, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities and higher potency compared to its analogs .
Properties
Molecular Formula |
C17H11NO2S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C17H11NO2S/c1-10-9-21-16(18-10)14-8-13-12-5-3-2-4-11(12)6-7-15(13)20-17(14)19/h2-9H,1H3 |
InChI Key |
PCZUTWHJNZXWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
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